molecular formula C9H7BrN2 B2824607 5-bromo-3-phenyl-1H-pyrazole CAS No. 2159048-62-9

5-bromo-3-phenyl-1H-pyrazole

Cat. No. B2824607
CAS RN: 2159048-62-9
M. Wt: 223.073
InChI Key: UHFVURICDHUWHP-UHFFFAOYSA-N
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Description

“5-bromo-3-phenyl-1H-pyrazole” is a compound that belongs to the class of pyrazoles . Pyrazoles are characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .


Molecular Structure Analysis

The molecular structure of “5-bromo-3-phenyl-1H-pyrazole” is characterized by a five-membered heterocyclic ring with two nitrogen atoms and three carbon atoms . The average mass of the molecule is 223.069 Da and the monoisotopic mass is 221.979248 Da .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been synthesized using transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, novel reactants, and innovative reaction types .

Scientific Research Applications

Antibacterial Activity

5-Phenyl-3-(Trifluoromethyl)-1H-pyrazole analogs, including those derived from 5-bromo-3-phenyl-1H-pyrazole, have been studied for their antibacterial activity against both gram-positive and gram-negative bacterial strains. These compounds were synthesized and evaluated using various spectroscopic techniques, with a focus on identifying potent antibacterial agents (Leelakumar et al., 2022).

Structural Characterization and Potential Applications

The structural characterization of 5-(5‑bromo‑2-thienyl)-1-(phenyl)-3-phenyl-2-pyrazoline was performed using NMR, IR, and X-ray diffraction techniques. The study revealed the compound's unique structural conformation and potential for various applications, emphasizing the influence of substituents and conjugation on the molecule's properties (Naveen et al., 2018).

Photophysical and Computational Study for Photonic and Electronic Devices

A study on novel coumarin pyrazoline moieties, structurally related to 5-bromo-3-phenyl-1H-pyrazole, highlighted their importance in photonic and electronic devices. The research included the synthesis, single-crystal X-ray diffraction, and comprehensive analysis of their thermal stability, electrochemical properties, and spectroscopic behavior. The study's findings underscore the potential of these compounds in advancing photonic and electronic technologies (Kumbar et al., 2018).

Corrosion Inhibition and Antimicrobial Activities

Pyrazole and pyrazolone derivatives, closely related to 5-bromo-3-phenyl-1H-pyrazole, have shown promising results as corrosion inhibitors for copper alloy and antimicrobial agents against both gram-positive and gram-negative bacteria. The study highlights the potential of these compounds in industrial applications, specifically in preventing metal corrosion and combating microbial growth (Sayed et al., 2018).

Mechanism of Action

While the specific mechanism of action for “5-bromo-3-phenyl-1H-pyrazole” is not explicitly mentioned, pyrazoles in general have been found to exhibit a wide range of pharmacological activities . They have been used as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Safety and Hazards

The safety data sheet for a similar compound, “5-phenyl-1H-pyrazol-3-amine”, suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .

Future Directions

Pyrazoles have recently garnered substantial interest from researchers due to their broad-spectrum utility . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives . This includes the development of novel strategies and wide applications of the pyrazole scaffold .

properties

IUPAC Name

5-bromo-3-phenyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFVURICDHUWHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-3-phenyl-1H-pyrazole

CAS RN

1092533-03-3
Record name 5-Bromo-3-phenyl-1H-pyrazole
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